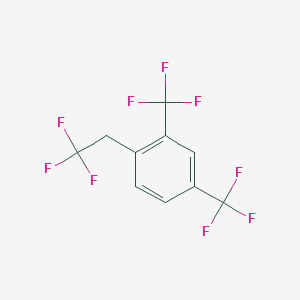

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene

Description

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2,2-trifluoroethyl group and two trifluoromethyl groups at the 2- and 4-positions. This structure confers exceptional electron-withdrawing properties due to the strong inductive effects of the fluorine atoms, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . Its applications are hypothesized to align with trends in medicinal chemistry, where polyfluorinated aromatics improve drug bioavailability and target binding .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F9/c11-8(12,13)4-5-1-2-6(9(14,15)16)3-7(5)10(17,18)19/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPFSMLQVWRPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199216 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-90-6 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2,2-trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene typically involves:

- Introduction of trifluoromethyl groups onto the benzene ring at the 2 and 4 positions.

- Subsequent alkylation or functionalization at the 1-position with a 2,2,2-trifluoroethyl moiety.

This is generally achieved through multi-step reactions involving halogenation, metal-catalyzed coupling, and fluorination reactions.

Preparation of 2,4-Bis(trifluoromethyl)benzene Core

A key intermediate is 2,4-bis(trifluoromethyl)benzene, which serves as the aromatic scaffold. Methods include:

- Electrophilic trifluoromethylation of benzene derivatives using trifluoromethyl sources such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3) under catalysis.

- Halogenation followed by metal-halogen exchange and trifluoromethylation : Starting from chlorinated or brominated benzene derivatives, metal-halogen exchange (e.g., using organolithium or Grignard reagents) allows introduction of trifluoromethyl groups.

A European patent (EP0953557B1) describes a process for producing bis(trifluoromethyl)benzene derivatives involving controlled halogenation and fluorination steps under catalysis with metal halides such as tin(IV) chloride or antimony pentachloride.

Introduction of the 2,2,2-Trifluoroethyl Group at the 1-Position

The 2,2,2-trifluoroethyl substituent is introduced via:

- Nucleophilic substitution or alkylation : Using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride) as alkylating agents on the aromatic ring activated by electron-withdrawing trifluoromethyl groups.

- Radical addition or coupling reactions : Radical initiators such as lauroyl peroxide or AIBN can facilitate the addition of trifluoroethyl radicals to the aromatic ring under controlled conditions.

The reaction is typically conducted in organic solvents such as xylene or aromatic hydrocarbons under reflux with stirring to ensure homogeneity and efficient conversion.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of benzene | Cl2 or Br2, FeCl3 catalyst, 0-40°C | Selective chlorination/bromination at desired positions |

| Metal-halogen exchange | n-BuLi or Mg, -78 to 0°C | Formation of organometallic intermediate |

| Trifluoromethylation | CF3SiMe3 or CF3I, Cu or Pd catalyst, 50-120°C | Introduction of CF3 groups |

| Alkylation with trifluoroethyl halide | CF3CH2Br or CF3CH2Cl, base (e.g., NaH), reflux in xylene | Formation of 1-(2,2,2-trifluoroethyl) substituent |

| Purification | Distillation or recrystallization | Removal of solvents and by-products |

Research Findings and Optimization

- Solvent choice : Aromatic hydrocarbons (e.g., xylene) or alcohol mixtures improve solubility and reaction rates.

- Temperature control : Maintaining moderate temperatures (40-120°C) prevents decomposition of sensitive trifluoromethyl intermediates.

- Catalyst selection : Metal halides such as tin(IV) chloride and antimony pentachloride enhance reaction efficiency and selectivity in halogenation and fluorination steps.

- Reaction time : Typically ranges from 3 to 18 hours depending on the step and scale.

- Yield improvements : Use of nitrogen atmosphere and controlled pH during workup improves purity and yield of intermediates and final product.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Electrophilic trifluoromethylation | CF3I, Cu catalyst | Direct CF3 introduction | Requires careful control of conditions |

| Metal-halogen exchange + trifluoromethylation | n-BuLi, CF3SiMe3, Pd catalyst | High selectivity | Sensitive to moisture and air |

| Radical alkylation with trifluoroethyl halide | CF3CH2Br, AIBN, reflux in xylene | Efficient 2,2,2-trifluoroethyl incorporation | Radical side reactions possible |

| Reductive coupling (related compounds) | Zn powder, inorganic alkali, alcohol solvent | One-step synthesis of related intermediates | Specific to hydrazine derivatives |

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding trifluoromethyl ketones or acids.

Reduction: Reduction reactions can convert the trifluoromethyl groups into other functional groups, such as trifluoromethyl alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHF

- Molecular Weight : 296.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features multiple trifluoromethyl groups, which contribute to its chemical stability and hydrophobic characteristics. These properties are essential in applications requiring resistance to solvents and thermal degradation.

Applications in Material Science

1. Fluorinated Polymers Production

- The compound can be utilized as a precursor in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance and thermal stability, making them ideal for coatings and insulation materials.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Insulation |

2. Specialty Coatings

- Due to its hydrophobic nature, 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene is used in developing specialty coatings that require water and oil repellency.

Applications in Pharmaceuticals

1. Drug Development

- The compound's unique structure allows it to be explored in drug design as a potential candidate for pharmaceuticals targeting specific biological pathways. Its fluorinated groups can enhance metabolic stability and bioavailability.

Case Study: Anticancer Agents

- Research has indicated that fluorinated compounds can exhibit improved activity against certain cancer cell lines due to their ability to interact with biological targets more effectively than non-fluorinated counterparts.

Applications in Chemical Synthesis

1. Reagent in Organic Synthesis

- This compound serves as a valuable reagent in organic synthesis for introducing trifluoromethyl groups into organic molecules. Trifluoromethylation is a significant transformation in medicinal chemistry as it can enhance the pharmacological properties of compounds.

| Reaction Type | Description |

|---|---|

| Trifluoromethylation | Introduction of CF groups into substrates |

| Applications | Medicinal Chemistry |

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable tool in the design of new chemical entities with specific desired properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Trifluoroethyl vs. Chlorine : Replacing chlorine (327-76-4) with a trifluoroethyl group increases steric bulk and lipophilicity, which may hinder electrophilic substitution but enhance membrane permeability in drug candidates .

- Fluorine Content: Compounds with higher fluorine density (e.g., the target compound vs. 1138445-48-3) exhibit stronger C–F dipole interactions, influencing solubility in nonpolar solvents .

Role in Medicinal Chemistry

Fluorinated benzenes like the target compound are prized for their ability to modulate drug metabolism and binding. The trifluoromethyl groups reduce basicity of adjacent amines and resist oxidative degradation, while the trifluoroethyl chain enhances hydrophobic interactions with protein pockets . For example, analogous compounds are used in kinase inhibitors where fluorine’s steric and electronic effects optimize target engagement .

Biological Activity

1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. The trifluoromethyl groups enhance the biological activity and physicochemical properties of organic molecules, impacting their pharmacodynamics and pharmacokinetics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHF |

| Molecular Weight | 320.24 g/mol |

| CAS Number | 341-58-2 |

| Appearance | White to pale yellow powder/crystal |

| Melting Point | 183 °C – 184 °C |

Mechanisms of Biological Activity

Fluorinated compounds like 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene exhibit unique biological activities due to their electronic properties and lipophilicity. The trifluoromethyl groups can influence:

- Receptor Binding Affinity : The presence of trifluoromethyl groups can enhance binding to various receptors by increasing lipophilicity and altering steric factors.

- Metabolic Stability : Fluorination often improves the metabolic stability of compounds, allowing for longer half-lives in biological systems.

- Inhibition Mechanisms : Studies have shown that trifluoromethyl groups can enhance the inhibitory potency against enzymes such as proteases and kinases, which are critical in various disease pathways.

Anticancer Activity

Research indicates that fluorinated aromatic compounds can exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of trifluoromethylbenzene showed enhanced cytotoxic activity against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased apoptosis via mitochondrial pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of fluorinated compounds:

- A recent investigation revealed that certain trifluoroethyl-substituted compounds exhibited potent antimicrobial effects against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes .

Drug Development Applications

The incorporation of trifluoroethyl groups in drug design has been linked to improved pharmacological profiles:

Q & A

Q. What are the recommended safety protocols for handling 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene in laboratory settings?

The compound poses hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Recommended protocols include:

- Use of personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a well-ventilated fume hood to minimize inhalation risks.

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene with optimal yield?

A validated method involves coupling reactions under inert atmospheres (e.g., argon) using palladium or copper catalysts. For example:

- React 1-(2,2-dibromovinyl)-4-trifluorophenylbenzene with trifluoroethyl boronic acid derivatives in ethanol at 60°C for 18 hours.

- Purify via silica gel column chromatography (hexane/ethyl acetate gradient), achieving ~65% yield .

- Monitor reaction progress using GC-MS or HPLC to optimize stoichiometry and temperature.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : NMR to confirm trifluoromethyl/trifluoroethyl groups (δ = -60 to -70 ppm).

- FT-IR : Peaks at 1150–1250 cm (C-F stretching) and 1600 cm (aromatic C=C).

- HRMS : Molecular ion peak at m/z 296.136 (CHF) for exact mass verification .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl/trifluoroethyl groups influence reactivity in cross-coupling reactions?

- Steric hindrance : The 2,4-bis-(trifluoromethyl) substituents reduce accessibility to the benzene ring, favoring meta-selective electrophilic substitutions.

- Electron-withdrawing effects : Trifluoromethyl groups deactivate the ring, necessitating strong nucleophiles (e.g., Grignard reagents) or high-temperature conditions.

- Computational studies (DFT) suggest a 15–20% decrease in reaction rates compared to non-fluorinated analogs due to reduced electron density .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

- Catalyst selection : Copper(I) iodide improves coupling efficiency (e.g., 70% yield) vs. palladium (50–60%) in Sonogashira reactions .

- Purification challenges : Use of preparative HPLC instead of column chromatography enhances purity (>98%) but reduces yield by 5–10% .

- Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves) mitigate hydrolysis of trifluoroethyl intermediates .

Q. How can photochemical methods be applied to functionalize 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene?

Photoredox catalysis with 4CzIPN (5 mol%) under blue LED light enables:

- C-H bond activation for aryl-alkyne couplings in degassed CHCl.

- Formation of biaryl derivatives with 30–40% yield, though competing side reactions (e.g., homocoupling) require quenching with TEMPO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.